molecular formula C23H22N2OS B4703337 N-{[(3,3-diphenylpropyl)amino]carbonothioyl}benzamide

N-{[(3,3-diphenylpropyl)amino]carbonothioyl}benzamide

货号 B4703337
分子量: 374.5 g/mol
InChI 键: RTCFSRGSUCWRHL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{[(3,3-diphenylpropyl)amino]carbonothioyl}benzamide, commonly known as DPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DPC belongs to the class of carbonic anhydrase inhibitors, which are known to have various biological activities, including anti-tumor, anti-inflammatory, and anti-convulsant effects.

作用机制

The mechanism of action of DPC is primarily through its inhibition of carbonic anhydrase, which is an enzyme that catalyzes the conversion of carbon dioxide and water into bicarbonate and protons. Carbonic anhydrase is involved in various physiological processes, including acid-base balance, respiration, and ion transport. The inhibition of carbonic anhydrase by DPC leads to a reduction in the activity of this enzyme and a subsequent alteration in the physiological processes that it regulates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DPC are primarily related to its inhibition of carbonic anhydrase. DPC has been shown to reduce the production of bicarbonate and protons, which affects the acid-base balance in the body. DPC has also been shown to reduce the production of aqueous humor in the eye, which lowers intraocular pressure. Additionally, DPC has been shown to inhibit the growth of cancer cells and reduce the frequency and severity of seizures in animal models of epilepsy.

实验室实验的优点和局限性

One of the advantages of using DPC in lab experiments is its specificity for carbonic anhydrase, which allows for the selective inhibition of this enzyme without affecting other physiological processes. Additionally, DPC has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for drug development.
One of the limitations of using DPC in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetic properties. Additionally, DPC has a relatively short half-life, which may limit its effectiveness in certain applications.

未来方向

There are several future directions for research on DPC, including:
1. Further exploration of its potential as an anti-cancer agent, particularly in combination with other anti-cancer drugs.
2. Investigation of its potential as an anti-convulsant drug, including its effectiveness in different types of epilepsy and its potential side effects.
3. Development of new synthesis methods for DPC that improve its solubility and pharmacokinetic properties.
4. Exploration of its potential in other diseases, such as glaucoma and Alzheimer's disease.
5. Investigation of its mechanism of action in more detail, including its effects on other physiological processes beyond carbonic anhydrase inhibition.
In conclusion, DPC is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its specificity for carbonic anhydrase and low toxicity make it a promising candidate for drug development in various diseases, including cancer, epilepsy, and glaucoma. Further research is needed to explore its potential in these and other diseases and to develop new synthesis methods that improve its pharmacokinetic properties.

科学研究应用

DPC has been extensively studied for its potential therapeutic properties in various diseases, including cancer, epilepsy, and glaucoma. In cancer research, DPC has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer, including breast, lung, and prostate cancer. DPC has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent.
In epilepsy research, DPC has been shown to have anti-convulsant properties, possibly due to its inhibitory effect on carbonic anhydrase. DPC has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, and further research is needed to explore its potential as an anti-convulsant drug.
In glaucoma research, DPC has been shown to lower intraocular pressure, which is a major risk factor for glaucoma. DPC has been shown to inhibit carbonic anhydrase in the ciliary body of the eye, which reduces the production of aqueous humor and lowers intraocular pressure.

属性

IUPAC Name

N-(3,3-diphenylpropylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2OS/c26-22(20-14-8-3-9-15-20)25-23(27)24-17-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCFSRGSUCWRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=S)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[(3,3-diphenylpropyl)amino]carbonothioyl}benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-{[(3,3-diphenylpropyl)amino]carbonothioyl}benzamide
Reactant of Route 3
Reactant of Route 3
N-{[(3,3-diphenylpropyl)amino]carbonothioyl}benzamide
Reactant of Route 4
Reactant of Route 4
N-{[(3,3-diphenylpropyl)amino]carbonothioyl}benzamide
Reactant of Route 5
Reactant of Route 5
N-{[(3,3-diphenylpropyl)amino]carbonothioyl}benzamide
Reactant of Route 6
Reactant of Route 6
N-{[(3,3-diphenylpropyl)amino]carbonothioyl}benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。